molecular formula C17H16BrNO3 B5081950 (Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one

(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one

Cat. No.: B5081950
M. Wt: 362.2 g/mol
InChI Key: LWYNBPVUYOCNPX-VURMDHGXSA-N
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Description

(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include furanones, carboxylic acids, and aldehydes.

    Reduction: Products include dihydrofuran derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

Industry

    Materials Science:

    Polymers: Used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of (Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and the furan ring can interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of the bromophenyl group, furan ring, and morpholine moiety makes (Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one unique.

Properties

IUPAC Name

(Z)-3-[5-(4-bromophenyl)furan-2-yl]-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-14-3-1-13(2-4-14)16-7-5-15(22-16)6-8-17(20)19-9-11-21-12-10-19/h1-8H,9-12H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYNBPVUYOCNPX-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C\C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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